2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide
CAS No.:
VCID: VC10786959
Molecular Formula: C17H16N4OS
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound with a molecular formula of C17H16N4OS and a molecular weight of 324.4 g/mol . This compound belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. The presence of a triazole ring and a phenyl group attached to the nitrogen atom of the triazole, along with a p-tolyl group attached to the nitrogen of the acetamide, makes it a unique structure with potential applications in various fields. Synthesis and CharacterizationThe synthesis of such compounds typically involves the reaction of appropriate precursors, such as triazole derivatives and acetamide derivatives, under suitable conditions. Characterization techniques like FTIR, NMR, and X-ray crystallography are commonly used to confirm the structure and purity of the compound . Potential ApplicationsWhile specific applications of 2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide are not well-documented, compounds with similar structures have been explored for their biological activities, including antitumor effects and kinase inhibition . The presence of a triazole ring and aromatic groups suggests potential biological activity, which could be further investigated through pharmacological studies. Comparison with Similar Compounds
Future DirectionsFurther research is needed to explore the biological and chemical properties of 2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide. This could involve in vitro and in vivo studies to assess its potential as a therapeutic agent or its utility in other applications. |
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Product Name | 2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide | ||||||||||||
Molecular Formula | C17H16N4OS | ||||||||||||
Molecular Weight | 324.4 g/mol | ||||||||||||
IUPAC Name | N-(4-methylphenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | ||||||||||||
Standard InChI | InChI=1S/C17H16N4OS/c1-12-7-9-14(10-8-12)18-15(22)11-23-17-19-16(20-21-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21) | ||||||||||||
Standard InChIKey | CHDHODOILUJRNS-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3 | ||||||||||||
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3 | ||||||||||||
PubChem Compound | 691325 | ||||||||||||
Last Modified | Apr 15 2024 |
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